(6-Isopropoxypyridin-3-yl)methanamine oxalate
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Overview
Description
(6-Isopropoxypyridin-3-yl)methanamine oxalate is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an isopropoxy group attached to the pyridine ring at the 6-position and a methanamine group at the 3-position. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropoxypyridin-3-yl)methanamine oxalate typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative with the isopropoxy group at the 6-position. This can be achieved through various methods, including nucleophilic substitution reactions.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group at the 3-position of the pyridine ring. This can be done through reductive amination or other suitable amination reactions.
Formation of the Oxalate Salt: Finally, the compound is converted into its oxalate salt form by reacting it with oxalic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Isopropoxypyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-Isopropoxypyridin-3-yl)methanamine oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Isopropoxypyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(6-Isopropoxypyridin-3-yl)methanamine oxalate is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and chemical synthesis.
Properties
IUPAC Name |
oxalic acid;(6-propan-2-yloxypyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.C2H2O4/c1-7(2)12-9-4-3-8(5-10)6-11-9;3-1(4)2(5)6/h3-4,6-7H,5,10H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSMVLSMAISDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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